molecular formula C8H7BrClNO2 B13501569 1-Bromo-4-chloro-3,5-dimethyl-2-nitrobenzene

1-Bromo-4-chloro-3,5-dimethyl-2-nitrobenzene

Cat. No.: B13501569
M. Wt: 264.50 g/mol
InChI Key: GVWVWMPUINCHMQ-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-3,5-dimethyl-2-nitrobenzene is an aromatic compound with a benzene ring substituted by bromine, chlorine, two methyl groups, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-3,5-dimethyl-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:

    Bromination: Introduction of a bromine atom using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃).

    Chlorination: Introduction of a chlorine atom using chlorine (Cl₂) with a catalyst like iron(III) chloride (FeCl₃).

    Methylation: Introduction of methyl groups using methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃) via Friedel-Crafts alkylation.

    Nitration: Introduction of a nitro group using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-chloro-3,5-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (nitro and halogens).

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin (Sn) and hydrochloric acid (HCl).

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOCH₃) in methanol.

    Reduction: Tin (Sn) and hydrochloric acid (HCl).

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Major Products:

    Amino Derivatives: From reduction of the nitro group.

    Carboxylic Acids: From oxidation of the methyl groups.

Scientific Research Applications

1-Bromo-4-chloro-3,5-dimethyl-2-nitrobenzene has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-3,5-dimethyl-2-nitrobenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack, while the halogens (bromine and chlorine) can participate in various substitution reactions.

Comparison with Similar Compounds

  • 1-Bromo-4-chloro-2-nitrobenzene
  • 1-Bromo-4-chloro-3,5-dimethylbenzene
  • 1-Bromo-4-chloro-3,5-dimethyl-2-aminobenzene

Uniqueness: 1-Bromo-4-chloro-3,5-dimethyl-2-nitrobenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.50 g/mol

IUPAC Name

1-bromo-4-chloro-3,5-dimethyl-2-nitrobenzene

InChI

InChI=1S/C8H7BrClNO2/c1-4-3-6(9)8(11(12)13)5(2)7(4)10/h3H,1-2H3

InChI Key

GVWVWMPUINCHMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)[N+](=O)[O-])Br

Origin of Product

United States

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